1-Cyclohexyl-3-(3,4-dimethylphenyl)urea

Catalog No.
S12400342
CAS No.
M.F
C15H22N2O
M. Wt
246.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclohexyl-3-(3,4-dimethylphenyl)urea

Product Name

1-Cyclohexyl-3-(3,4-dimethylphenyl)urea

IUPAC Name

1-cyclohexyl-3-(3,4-dimethylphenyl)urea

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

InChI

InChI=1S/C15H22N2O/c1-11-8-9-14(10-12(11)2)17-15(18)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,16,17,18)

InChI Key

JTALIXBIKQUNSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CCCCC2)C

1-Cyclohexyl-3-(3,4-dimethylphenyl)urea is an organic compound characterized by its unique structural features, which include a cyclohexyl group and a 3,4-dimethylphenyl moiety attached to a urea functional group. Its molecular formula is C14H20N2OC_{14}H_{20}N_{2}O, indicating the presence of two nitrogen atoms, one oxygen atom, and a complex aromatic structure. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinctive chemical properties and biological activities.

  • Oxidation: The compound can be oxidized to form hydroxylated or ketone derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can produce amine derivatives, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group, depending on the nucleophiles or electrophiles involved.

The products formed from these reactions vary based on the specific conditions and reagents used.

Research into the biological activity of 1-Cyclohexyl-3-(3,4-dimethylphenyl)urea has revealed potential antimicrobial and anticancer properties. The compound may interact with various biological targets, including enzymes and receptors, leading to modulation of their activity. Its mechanism of action likely involves binding to specific sites on these targets, which can result in therapeutic effects . Additionally, studies have indicated that related compounds exhibit antioxidant properties and inhibitory effects on acetylcholinesterase, further supporting the potential biological relevance of this class of compounds .

The synthesis of 1-Cyclohexyl-3-(3,4-dimethylphenyl)urea typically involves the reaction between cyclohexylamine and 3,4-dimethylphenyl isocyanate. This reaction is carried out under controlled conditions to ensure high yield and purity of the desired product. The general reaction scheme is as follows:

Cyclohexylamine+3 4 Dimethylphenyl isocyanate1 Cyclohexyl 3 3 4 dimethylphenyl urea\text{Cyclohexylamine}+\text{3 4 Dimethylphenyl isocyanate}\rightarrow \text{1 Cyclohexyl 3 3 4 dimethylphenyl urea}

In industrial settings, similar synthetic routes are utilized but optimized for larger-scale production using automated reactors and continuous flow systems to enhance efficiency.

1-Cyclohexyl-3-(3,4-dimethylphenyl)urea has a variety of applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer effects.
  • Medicine: It may act as a pharmaceutical intermediate or active ingredient in drug formulations.
  • Industry: The compound can be used in developing new materials or as a catalyst in various industrial processes.

Interaction studies have focused on understanding how 1-Cyclohexyl-3-(3,4-dimethylphenyl)urea interacts with biological targets. These interactions may involve enzyme inhibition or receptor binding, which can lead to significant biological effects. For instance, related compounds have shown promise in inhibiting acetylcholinesterase activity, suggesting potential use in treating neurodegenerative diseases . Further research is needed to elucidate the full range of interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 1-Cyclohexyl-3-(3,4-dimethylphenyl)urea. Here are some notable examples:

Compound NameStructural Features
1-Cyclohexyl-3-(3-ethylphenyl)ureaEthyl group instead of dimethyl groups
1-Cyclohexyl-3-(3,4-dimethoxyphenyl)ureaMethoxy groups replacing methyl groups
1-Cyclohexyl-3-(3-phenylpropyl)ureaPhenylpropyl group instead of dimethylphenyl

Uniqueness

The uniqueness of 1-Cyclohexyl-3-(3,4-dimethylphenyl)urea lies in its specific substitution pattern on the phenyl ring. This configuration may confer distinct chemical reactivity and biological properties compared to its analogs. The presence of both cyclohexane and dimethyl substitutions contributes to its unique steric and electronic characteristics, making it an interesting subject for further research in both synthetic chemistry and pharmacology .

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-cyclohexyl-3-(3,4-dimethylphenyl)urea, reflecting its substitution pattern on the urea core. The molecular formula is C₁₅H₂₂N₂O, derived from the combination of a cyclohexyl group (C₆H₁₁), a 3,4-dimethylphenyl group (C₈H₉), and the urea functional group (CON₂H₂). The molecular weight is 246.35 g/mol, calculated using atomic mass units for each constituent element.

Structural Features and Bonding

The compound’s structure comprises a planar urea group (–NH–CO–NH–) bridged between a cyclohexane ring and a 3,4-dimethyl-substituted benzene ring. Key structural attributes include:

  • Cyclohexyl Group: Adopts a chair conformation, minimizing steric strain.
  • 3,4-Dimethylphenyl Group: The methyl substituents at positions 3 and 4 on the aromatic ring introduce steric and electronic effects, influencing reactivity.
  • Hydrogen Bonding: The urea moiety participates in intermolecular hydrogen bonding, affecting solubility and crystallinity.

Table 1: Key Structural Parameters

ParameterValue/Description
Bond Length (C=O)~1.24 Å
Bond Angle (N–C–N)~120°
Torsional AnglesVariable, dependent on conformation

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

246.173213330 g/mol

Monoisotopic Mass

246.173213330 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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